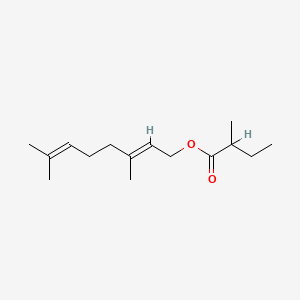

Geranyl 2-methylbutyrate

Description

Structure

3D Structure

Properties

CAS No. |

68705-63-5 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylbutanoate |

InChI |

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3/b13-10+ |

InChI Key |

PEQMAZJTEUEQJP-JLHYYAGUSA-N |

SMILES |

CCC(C)C(=O)OCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCC(C)C(=O)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCC(C)C(=O)OCC=C(C)CCC=C(C)C |

density |

0.897-0.903 |

Other CAS No. |

68705-63-5 |

physical_description |

Colourless liquid; Fruity rosy aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Research on Natural Occurrence and Chemodiversity

Genetic and Cultivar-Specific Variations in Biosynthesis

The biosynthesis of geranyl 2-methylbutyrate (B1264701) is an intricate process resulting from the convergence of two major metabolic pathways: the terpenoid pathway and the branched-chain amino acid metabolism. smolecule.com The geraniol (B1671447) portion of the molecule is a monoterpenoid derived from the methylerythritol phosphate (B84403) (MEP) pathway, while the 2-methylbutyric acid moiety is synthesized from the catabolism of the amino acid isoleucine. smolecule.com The final step is an esterification reaction, where an enzyme, typically an alcohol acyltransferase (AAT), catalyzes the condensation of geraniol with 2-methylbutyryl-CoA.

The production and accumulation of volatile esters like geranyl 2-methylbutyrate are highly variable across different plant species and even among cultivars of the same species. This chemodiversity is largely governed by genetic factors, particularly the expression levels and functional variations of key biosynthetic genes.

Detailed research into fruit aroma has revealed that the genetic makeup of a plant cultivar is a primary determinant of its volatile profile, including the quantity and type of esters produced. Variations in the genes encoding enzymes of the biosynthetic pathway can lead to significant differences in aroma.

Key Research Findings:

Alcohol Acyltransferase (AAT) Gene Diversity: The AAT enzymes are critical for the final step of ester biosynthesis. Different AAT enzymes exhibit varying affinities for different alcohol and acyl-CoA substrates. mdpi.com Genetic variations within AAT-encoding genes among cultivars can lead to enzymes with altered substrate specificity or catalytic efficiency, directly impacting the profile of emitted esters. mdpi.commdpi.com For example, studies in apple (Malus domestica) have identified multiple AAT genes, such as MdAAT1 and MdAAT2, whose expression levels are positively correlated with the production of volatile esters. mdpi.comnih.gov Allelic variations in the MdAAT1 gene have been directly linked to differences in the ester content among various apple cultivars. mdpi.com

Substrate Availability: The concentration of precursors—alcohols like geraniol and acyl-CoAs like 2-methylbutyryl-CoA—is also a rate-limiting factor. The expression of genes in the upstream pathways, such as the terpenoid and fatty acid pathways, is therefore crucial. For instance, the upregulation of genes like lipoxygenase (LOX) and alcohol dehydrogenase (ADH) has been associated with an increase in the precursors needed for ester formation during fruit maturation in apples. nih.gov

Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors. Variations in these regulatory genes can cause widespread changes in the volatile profile. In strawberry, ERF, AP2, and WRKY transcription factors have been identified as regulators of AAT gene expression, influencing ester accumulation during fruit ripening. mdpi.com

Cultivar-Specific Ester Profiles in Apple:

While direct comparative studies on geranyl 2-methylbutyrate across numerous cultivars are limited, extensive research on other esters in apple cultivars provides a clear model for how such variation occurs. Different apple cultivars produce distinct blends of volatile compounds, with esters often being the dominant class that defines their characteristic aroma.

For example, a comparative study of 'Ruixue' and 'Fuji' apples showed that while both produce more esters as they mature, the specific types and relative contents of these esters differ, which can be linked to differential expression of genes like MdAAT2 and MdLOX. nih.gov Similarly, 'Golden Delicious' juice is noted for higher levels of ethyl 2-methylbutanoate and methyl 2-methylbutanoate, whereas 'Granny Smith' produces more 2-methylbutyl acetate (B1210297) and hexyl acetate. scielo.br These differences are a direct consequence of the unique genetic blueprint of each cultivar controlling the expression of biosynthetic enzymes and the supply of precursors.

The table below illustrates the variation in the relative content of selected esters, including those with a 2-methylbutyrate moiety, among different apple cultivars, highlighting the impact of genetic diversity.

| Cultivar | Key Ester Compound(s) | Relative Abundance/Observation | Reference |

| Golden Delicious | Ethyl 2-methylbutanoate, Methyl 2-methylbutanoate | Higher content compared to 'Granny Smith' in cold-pressed juice. | scielo.br |

| Granny Smith | 2-Methylbutyl acetate, Hexyl acetate, Hexyl butanoate | Higher content compared to 'Golden Delicious' in cold-pressed juice. | scielo.br |

| 'Binzi' Apple | Ethyl 2-methylbutyrate, Ethyl butyrate (B1204436) | High odor activity values, contributing a characteristic apple and pineapple flavor. | mdpi.com |

| 'Xiangguo' Apple | Ethyl 2-methylbutyrate | A main compound contributing a typical apple flavor. | mdpi.com |

| 'Honeycrisp' Apple | Hexyl 2-methylbutyrate | Identified as one of the most potent odor compounds. | mdpi.com |

| 'Fuji' Apple | 2-Methyl-1-butyl acetate, Hexyl acetate | Main characteristic aroma compounds. | nih.gov |

This data demonstrates that the genetic background of a cultivar dictates its capacity to synthesize specific esters. Although geranyl 2-methylbutyrate is not the most commonly reported ester in these specific apple studies, the principles of genetic control over AAT gene expression and substrate availability are universal. Therefore, it is highly probable that the natural occurrence and concentration of geranyl 2-methylbutyrate in plants where it is found, such as carrots (Daucus carota), are also subject to significant cultivar-specific genetic variation. smolecule.comvulcanchem.com

Biosynthetic Pathway Elucidation and Regulation Studies

Investigation of Isoprenoid Precursor Pathways for Geranyl Moiety

The geranyl moiety of geranyl 2-methylbutyrate (B1264701) originates from geranyl diphosphate (B83284) (GPP), a key intermediate in the biosynthesis of monoterpenes. nih.gov Plants possess two independent pathways for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks of GPP. cimap.res.inoup.com These are the cytosolic Mevalonic Acid (MVA) pathway and the plastidial Methylerythritol Phosphate (B84403) (MEP) pathway. cimap.res.inannualreviews.org

The MVA pathway, primarily located in the cytosol, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govwikipedia.org A series of enzymatic reactions then converts HMG-CoA to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. wikipedia.org While the MVA pathway is traditionally associated with the production of sesquiterpenes, triterpenoids, and sterols, its contribution of precursors for monoterpene biosynthesis in the plastids has been a subject of investigation. nih.govresearchgate.net

| Key Enzymes in the MVA Pathway | Function |

| Acetoacetyl-CoA thiolase (AACT) | Condenses two acetyl-CoA molecules. |

| HMG-CoA synthase (HMGS) | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. |

| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate. |

| Mevalonate kinase (MVK) | Phosphorylates mevalonate. |

| Phosphomevalonate kinase (PMK) | Further phosphorylates mevalonate-5-phosphate. |

| Mevalonate-5-diphosphate decarboxylase (MVD) | Decarboxylates mevalonate-5-diphosphate to IPP. |

This table outlines the primary enzymes involved in the Mevalonic Acid (MVA) pathway, which synthesizes isopentenyl diphosphate (IPP) from acetyl-CoA.

The MEP pathway, localized within the plastids, is generally considered the primary source of precursors for monoterpenes, diterpenes, and carotenoids. researchgate.netnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). annualreviews.org A series of subsequent enzymatic steps leads to the formation of both IPP and DMAPP. oup.com Given that geraniol (B1671447), the alcohol precursor to the geranyl moiety, is a monoterpenoid, the MEP pathway is believed to be the principal contributor to its formation. smolecule.com

| Key Enzymes in the MEP Pathway | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Condenses pyruvate and glyceraldehyde-3-phosphate. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Reduces and isomerizes DXP to MEP. |

| MEP cytidylyltransferase (MCT) | Converts MEP to CDP-ME. |

| CDP-ME kinase (CMK) | Phosphorylates CDP-ME. |

| MECP synthase (MCS) | Converts CDP-MEP to MEcPP. |

| HMB-PP synthase (HDS) | Reduces MEcPP to HMB-PP. |

| HMB-PP reductase (HDR) | Converts HMB-PP to IPP and DMAPP. oup.com |

This table details the key enzymes of the Methylerythritol Phosphate (MEP) pathway, which produces isoprenoid precursors in the plastids.

Despite their spatial separation, a growing body of evidence points to a metabolic "cross-talk" between the MVA and MEP pathways. cimap.res.inbiorxiv.org This exchange of isoprenoid precursors, primarily in the form of IPP, allows for a coordinated regulation of terpenoid biosynthesis throughout the plant. biorxiv.org Studies have shown that under certain conditions, intermediates from the MEP pathway can be exported from the plastids to the cytosol, and conversely, MVA-derived precursors can be transported into the plastids. researchgate.netnih.gov This metabolic flexibility ensures a continuous supply of building blocks for the synthesis of various isoprenoid-derived compounds, including the geranyl moiety of geranyl 2-methylbutyrate. nih.gov The overexpression of genes from one pathway has been observed to influence the transcript levels of genes in the other, further supporting the existence of this intricate regulatory network. biorxiv.org

Elucidation of 2-Methylbutyrate Acid Moiety Biosynthesis

The 2-methylbutyrate portion of geranyl 2-methylbutyrate is derived from the catabolism of the branched-chain amino acid isoleucine. smolecule.com This metabolic process involves a series of enzymatic reactions, including transamination and oxidative decarboxylation, to yield 2-methylbutyryl-CoA. smolecule.com This acyl-CoA derivative then serves as the donor for the esterification reaction. Research has also pointed to the existence of a citramalic acid pathway in some plants, such as apples, which can contribute to the formation of 2-methylbutanoate esters. acs.org

Enzymology and Gene Expression Analysis of Biosynthetic Enzymes

The final step in the formation of geranyl 2-methylbutyrate is the esterification of geraniol with 2-methylbutyric acid, a reaction catalyzed by specific enzymes. smolecule.com

The enzymes responsible for the synthesis of volatile esters like geranyl 2-methylbutyrate are typically alcohol acyltransferases (AATs), which belong to the BAHD family of acyltransferases. nih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA to an alcohol acceptor. smolecule.comnih.gov While specific AATs for geranyl 2-methylbutyrate have not been definitively isolated in all plant species, studies on related volatile esters in fruits like strawberry and banana have identified and characterized AATs with broad substrate specificity. nih.gov These enzymes have been shown to utilize a range of alcohols, including geraniol, and various acyl-CoAs, suggesting that a similar enzyme is responsible for geranyl 2-methylbutyrate synthesis. nih.gov The expression of these AAT genes is often developmentally regulated and tissue-specific, correlating with the production of volatile esters during processes like fruit ripening. mdpi.com Transcriptome analysis in various plants has become a powerful tool for identifying candidate genes involved in terpenoid and ester biosynthesis. plos.orgresearchgate.net

Transcriptional Regulation of Genes Involved in Terpenoid and Ester Biosynthesis

The biosynthesis of geranyl 2-methylbutyrate is a complex process, drawing precursors from two distinct metabolic routes: the terpenoid pathway for the geraniol moiety and the branched-chain amino acid or fatty acid biosynthesis pathway for the 2-methylbutyrate moiety. The final esterification step is catalyzed by alcohol acyltransferases (AATs). The expression of the genes encoding the enzymes in these pathways is intricately controlled at the transcriptional level by a variety of transcription factors (TFs). mdpi.comfrontiersin.org These TFs act as molecular switches, binding to specific cis-regulatory elements in the promoter regions of their target genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. mdpi.com

The regulation of terpenoid biosynthesis, which provides the geraniol precursor, has been extensively studied. Several families of TFs are known to play pivotal roles, including MYB (myeloblastosis-related), bHLH (basic helix-loop-helix), NAC (NAM, ATAF1/2, CUC2), AP2/ERF (APETALA2/ethylene response factor), and WRKY. mdpi.comnih.gov These TFs can modulate the expression of key genes in the terpenoid pathway, such as terpene synthases (TPS), which are responsible for the synthesis of a wide array of terpene skeletons, including geraniol. mdpi.commdpi.com

Promoter analysis of TPS genes in various plant species has revealed the presence of numerous cis-regulatory elements, indicating a complex regulatory network. These elements are often associated with responses to phytohormones like jasmonic acid, salicylic (B10762653) acid, and ethylene, as well as to biotic and abiotic stresses. nih.govmdpi.com This suggests that the production of terpenoids, and by extension geraniol, is tightly integrated with the plant's developmental programs and defense responses.

The final step in the formation of geranyl 2-methylbutyrate, the esterification of geraniol with 2-methylbutyric acid, is catalyzed by AATs. The transcriptional regulation of AAT genes is a critical control point for the production of volatile esters that contribute to the aroma of many fruits and flowers. nih.govnih.govfrontiersin.org Research has shown that the expression of AAT genes is often induced during fruit ripening and is regulated by phytohormones, particularly ethylene. frontiersin.orgresearchgate.netacs.org For instance, in apple, the expression of the MdAAT2 gene is induced by both salicylic acid and ethylene, a process mediated by the MdMYB1 and MdMYB6 transcription factors. nih.gov Similarly, NAC and AP2/ERF transcription factors have been implicated in the regulation of ester biosynthesis in various fruits. frontiersin.orgnih.gov In peach, NAC transcription factors have been shown to regulate the formation of flavor esters by activating the expression of AAT1 genes. nih.gov

The coordinated expression of genes from both the terpenoid and the fatty acid-derived pathways, along with the ester-forming AAT genes, is crucial for the biosynthesis of geranyl 2-methylbutyrate. While direct transcriptional evidence for the entire pathway leading to this specific compound is limited, the wealth of knowledge on the regulation of terpenoid and ester biosynthesis in general provides a strong framework for understanding its control.

Detailed Research Findings

Genome-wide analyses and specific gene studies have identified numerous transcription factors and their corresponding cis-regulatory elements that are involved in the regulation of terpenoid and ester biosynthesis. The following tables summarize key findings from research on the promoter analysis of TPS genes and the transcriptional regulation of AAT genes. While not specific to geranyl 2-methylbutyrate, these findings are representative of the regulatory mechanisms likely controlling its formation.

Table 1: Examples of cis-Regulatory Elements Identified in the Promoters of Terpene Synthase (TPS) Genes

| cis-Regulatory Element | Function/Response | Plant Species Studied | Reference |

|---|---|---|---|

| ABRE | Abscisic acid responsiveness | Capsicum annuum | mdpi.com |

| GCC-box | Ethylene responsiveness | Solanum lycopersicum | nih.gov |

| TCA-element | Salicylic acid responsiveness | Prunus armeniaca | frontiersin.org |

| TGACG-motif | MeJA-responsiveness | Cymbidium ensifolium | mdpi.com |

| MBS | MYB binding site involved in drought-inducibility | Celery | frontiersin.org |

| W-box | WRKY transcription factor binding site | Rosa chinensis | mdpi.com |

Table 2: Transcription Factors Regulating Alcohol Acyltransferase (AAT) Gene Expression

| Transcription Factor | Target Gene | Function | Plant Species | Reference |

|---|---|---|---|---|

| MdMYB1 and MdMYB6 | MdAAT2 | Mediate response to salicylic acid and ethylene | Malus domestica (Apple) | nih.gov |

| PpNAC1 | PpAAT1 | Regulates ester formation during fruit ripening | Prunus persica (Peach) | nih.gov |

| FveERF | AAT genes | Activates ester accumulation | Fragaria vesca (Strawberry) | frontiersin.org |

| SlNAC4 and SlNAC9 | Ripening-related genes, including those for flavor | Co-regulation of ripening with abscisic acid and ethylene | Solanum lycopersicum (Tomato) | researchgate.net |

Synthetic Methodologies for Geranyl 2 Methylbutyrate

The synthesis of Geranyl 2-methylbutyrate (B1264701) is primarily achieved through the esterification of geraniol (B1671447) with 2-methylbutyric acid. smolecule.comontosight.ai This process can be broadly categorized into chemical and enzymatic approaches, each with distinct characteristics regarding reaction conditions, selectivity, and environmental impact.

Chemical Esterification Approaches

Traditional chemical synthesis provides a direct route to Geranyl 2-methylbutyrate and other geranyl esters. These methods often rely on the direct reaction between the parent alcohol (geraniol) and an acyl donor.

Direct esterification involves the condensation reaction between geraniol and 2-methylbutyric acid, producing the ester and water. smolecule.com To drive the reaction equilibrium towards the product side, more reactive derivatives of the carboxylic acid are often employed. For analogous syntheses, such as that of geranyl butyrate (B1204436), this includes using butyryl chloride or butyric anhydride. chemicalbook.com The reaction with an acid chloride, like 2-methylbutyryl chloride, in the presence of a base such as pyridine, or with an acid anhydride, like 2-methylbutyric anhydride, provides a high-yield pathway to the desired ester. chemicalbook.comchemicalbook.com

The efficiency of direct chemical esterification is highly dependent on the catalytic system and the reaction conditions. Acid catalysts, such as sulfuric acid, are commonly used to accelerate the reaction rate. smolecule.com Alternatively, basic catalysts can be employed. For instance, a method for synthesizing geraniol esters involves heating geraniol and the corresponding carboxylic acid with sodium hydroxide (B78521) (NaOH) at 80°C for 8 hours, achieving a yield of 66.94% for geranyl butyrate. chemicalbook.com The choice of catalyst influences not only the reaction speed but also the need for subsequent neutralization and purification steps to remove the catalyst from the final product. chemicalbook.com

Table 1: Comparison of Chemical Synthesis Methods for Geranyl Esters

| Catalyst System | Acyl Donor | Reagents/Conditions | Notes |

| Pyridine (base) | Butyryl chloride | Heating | Analogous synthesis for geranyl butyrate. chemicalbook.com |

| Camphor sulfonic acid | Butyric anhydride | Heating | Analogous synthesis for geranyl butyrate. chemicalbook.com |

| Sodium Hydroxide (NaOH) | Butyric acid | 80°C, 8 hours | Required subsequent neutralization with HCl solution. chemicalbook.com |

| Sulfuric Acid | 2-Methylbutyric acid | Not specified | A common acid catalyst for esterification. smolecule.com |

Enzymatic Biocatalytic Synthesis

Enzymatic synthesis has emerged as a green and highly selective alternative to chemical methods. researchgate.net Lipases, in particular, are effective biocatalysts for producing geranyl esters, which are recognized as natural flavors when produced via biosynthesis. researchgate.net This method avoids the harsh conditions and by-products associated with chemical catalysis. researchgate.net

Screening and Characterization of Lipases for Esterification

The success of biocatalytic synthesis hinges on selecting an appropriate enzyme. Various lipases have been screened for their efficacy in synthesizing geranyl esters. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a robust and widely used biocatalyst for these reactions due to its high conversion rates for short-chain esters. researchgate.net Other lipases, such as Eversa Transform 2.0, which is a liquid formulation of the lipase from Thermomyces lanuginosus, have also proven highly effective in aqueous media. smolecule.comnih.gov Lipases from Candida rugosa and Aspergillus fumigatus have also been investigated for the synthesis of similar flavor esters. nih.govresearchgate.net Studies have shown that immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused, which is economically beneficial. nih.gov

Table 2: Lipases Screened for Geranyl Ester Synthesis

| Lipase Source | Form | Substrates for Analogous Esters | Reported Conversion/Yield |

| Candida antarctica (CALB) | Immobilized (SP435) | Geraniol, Acetic Acid | 95-99% researchgate.net |

| Thermomyces lanuginosus | Liquid (Eversa Transform 2.0) | Geraniol, Butyric Acid | 93% nih.gov |

| Candida rugosa (Lipase AY) | Powder | Geraniol, Tributyrin | 96.8% nih.gov |

| Aspergillus fumigatus | Purified | Methanol, Vinyl butyrate | 86% (for methyl butyrate) researchgate.net |

Optimization of Biocatalytic Reaction Parameters (Temperature, Substrate Ratio, Enzyme Loading)

To maximize the yield of Geranyl 2-methylbutyrate, several reaction parameters must be optimized. These include temperature, the molar ratio of substrates, and the amount of enzyme used. researchgate.net

Temperature: Lipases exhibit optimal activity within a specific temperature range. For the synthesis of geranyl butyrate using Eversa Transform 2.0, the optimal temperature was found to be 50°C. nih.gov For Candida rugosa lipase, the optimum was 35°C. nih.gov Exceeding the optimal temperature can lead to a drastic decrease in enzyme activity and ester conversion. ijeat.org

Substrate Ratio: The molar ratio of the alcohol (geraniol) to the acyl donor (2-methylbutyric acid) significantly affects the reaction equilibrium. An excess of one substrate is often used to drive the reaction forward. In the synthesis of geranyl butyrate, an optimal molar ratio of geraniol to butyric acid was 1:5. nih.gov For the synthesis of octyl formate (B1220265), a similar flavor ester, a 1:7 molar ratio of acid to alcohol was optimal. nih.gov

Enzyme Loading: The concentration of the lipase is a critical factor. Increasing the enzyme amount generally increases the conversion rate up to a certain point. For geranyl butyrate synthesis, a 15% (w/w) biocatalyst load was optimal. nih.gov In another study, increasing the enzyme concentration from 5 g/L to 15 g/L increased the conversion of octyl formate from 33.23% to 70.55%, after which the conversion slightly decreased. nih.gov

Table 3: Optimized Parameters for Enzymatic Synthesis of Geranyl Esters

| Lipase | Parameter | Optimal Value | Resulting Conversion |

| Eversa Transform 2.0 | Temperature | 50 °C | 93% |

| Molar Ratio (Acid:Alcohol) | 1:5 | ||

| Biocatalyst Load | 15% (w/w) | ||

| Reaction Time | 6 hours | ||

| Candida rugosa AY | Temperature | 35 °C | 96.8% |

| Substrate Molar Ratio (Geraniol:Tributyrin) | 1:0.33 | ||

| Enzyme Amount | 50% | ||

| Reaction Time | 9 hours |

Data derived from studies on geranyl butyrate synthesis. nih.govnih.gov

Mechanistic Studies of Lipase-Mediated Esterification

The enzymatic synthesis of esters by lipases follows a well-defined mechanism, typically a Ping-Pong Bi-Bi mechanism. smolecule.com The process occurs at the enzyme's active site, which contains a catalytic triad (B1167595) of amino acids, commonly Serine (Ser), Histidine (His), and Aspartic acid (Asp) or Glutamic acid (Glu). researchgate.netnih.gov

The mechanism can be described in two main stages:

Acylation: The reaction begins with a nucleophilic attack by the serine residue of the catalytic triad on the carbonyl carbon of the 2-methylbutyric acid. This forms a first tetrahedral intermediate. This intermediate is unstable and collapses, releasing a water molecule and forming a covalent acyl-enzyme complex. nih.govakjournals.com

Deacylation: The alcohol, geraniol, then enters the active site. The hydroxyl group of the geraniol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate. This intermediate then rearranges, releasing the final ester product (Geranyl 2-methylbutyrate) and regenerating the free enzyme, which is then ready to start another catalytic cycle. nih.govakjournals.com

This two-step process of acylation and deacylation, mediated by the catalytic triad, allows for the highly specific and efficient synthesis of the ester under mild conditions. nih.gov

Development of Green and Sustainable Biocatalytic Processes

The synthesis of flavor and fragrance esters like geranyl 2-methylbutyrate is increasingly shifting from traditional chemical methods to more environmentally friendly biocatalytic processes. researchgate.net These green methodologies leverage the efficiency and specificity of enzymes, primarily lipases, to catalyze esterification under mild conditions, reducing energy consumption and the formation of unwanted byproducts. researchgate.netnih.gov This approach aligns with the principles of green chemistry by utilizing renewable catalysts (enzymes), minimizing waste, and often allowing for solvent-free reaction conditions. scispace.com

The enzymatic synthesis of geranyl 2-methylbutyrate involves the direct esterification of geraniol with 2-methylbutyric acid. smolecule.com This reaction is effectively catalyzed by lipases, which are known for their ability to function in non-aqueous or micro-aqueous environments, driving the reaction equilibrium towards ester formation. smolecule.comnih.gov The use of biocatalysts is particularly attractive to the food and fragrance industries as it can yield products considered "natural." nih.gov

Research Findings in Biocatalytic Synthesis

While specific optimization studies for geranyl 2-methylbutyrate are not extensively detailed in publicly available literature, a wealth of research on the lipase-catalyzed synthesis of structurally similar geranyl esters, such as geranyl butyrate, provides significant insights into the key parameters influencing the reaction. These studies form the basis for developing efficient processes for geranyl 2-methylbutyrate.

Key findings from research into the biocatalytic synthesis of geranyl esters include:

Enzyme Selection: The choice of lipase is critical. Lipases from various microbial sources, including Candida antarctica (specifically the B form, CALB), Thermomyces lanuginosus, and Rhizopus oryzae, have been successfully used for synthesizing fragrance esters. scispace.comnih.gov For instance, Eversa Transform 2.0, a liquid lipase from Thermomyces lanuginosus, has been effectively used to produce geranyl butyrate in aqueous media. nih.gov

Reaction Parameter Optimization: The yield of the ester is highly dependent on parameters such as temperature, substrate molar ratio, enzyme concentration, and reaction time. researchgate.net Optimization of these factors is crucial for maximizing conversion rates. For the synthesis of geranyl butyrate, optimal conditions have been identified as a temperature of 50°C, a 1:5 molar ratio of geraniol to butyric acid, and a 15% (w/w) biocatalyst load, achieving a 93% conversion in 6 hours. nih.gov

Solvent Systems: A major advantage of biocatalysis is the ability to conduct reactions in solvent-free systems, where one of the liquid substrates acts as the solvent. scispace.com This eliminates the need for potentially toxic and volatile organic solvents. nih.gov When solvents are necessary, green alternatives like supercritical carbon dioxide are being explored. smolecule.com

The data tables below illustrate the impact of various parameters on the synthesis of geranyl esters, based on research on closely related compounds.

Table 1: Illustrative Optimization of Reaction Parameters for Geranyl Butyrate Synthesis using Eversa Transform 2.0 Lipase

| Parameter | Range Studied | Optimal Condition | Conversion Rate (%) |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | 1:5 | 93 |

| Biocatalyst Load (% w/w) | 5% to 20% | 15% | 93 |

| Temperature (°C) | 30 to 60 | 50 | 93 |

| Reaction Time (hours) | 2 to 10 | 6 | 93 |

| Data derived from studies on geranyl butyrate synthesis. nih.gov |

Table 2: Performance of Different Lipases in Fragrance Ester Synthesis

| Lipase Source | Support/Form | Target Ester Example | Key Findings |

| Thermomyces lanuginosus | Liquid (Eversa Transform 2.0) | Geranyl Butyrate | High conversion (93%) in aqueous media. nih.gov |

| Candida antarctica Lipase B (CALB) | Immobilized on acrylic resin (Novozym 435) | Octyl Formate | High conversion (70.55%); excellent reusability over 10 cycles. nih.gov |

| Rhizopus oryzae | Immobilized on activated silica | Methyl Butyrate, Octyl Acetate (B1210297) | High conversion in solvent-free system; retained >95% activity after 5-6 cycles. scispace.com |

| This table presents examples of lipase performance in the synthesis of various fragrance esters to illustrate their applicability. |

Advanced Analytical Techniques for Detection and Structural Elucidation

Chemometric and Data Analysis Approaches in Volatile Research

The analysis of volatile compounds in natural products generates vast and complex datasets, often comprising hundreds of chemical signals from a single GC-MS run. scispace.com Chemometrics provides the statistical and mathematical tools to extract meaningful information from this data, enabling sample classification, pattern recognition, and the identification of marker compounds that differentiate sample groups. researchgate.netmdpi.comnih.gov

A notable application of these techniques was demonstrated in a study of nine New Zealand hop cultivars. researchgate.netmdpi.com Researchers used headspace GC-MS to generate volatile fingerprints of the hops and then applied advanced chemometrics to differentiate the cultivars. researchgate.netmdpi.com The analysis successfully identified 61 volatile compounds that could distinguish between the different varieties. researchgate.netmdpi.com

Research Highlight: Differentiating Hop Cultivars

In this study, PLS-DA was instrumental in identifying the specific volatile compounds that defined the unique aroma profile of each hop cultivar. researchgate.netmdpi.com The results showed that the Riwaka™ cultivar was clearly distinct from the other eight varieties. researchgate.netmdpi.com Further analysis of the PLS-DA model's loadings revealed that Geranyl 2-methylbutyrate (B1264701) was one of the key discriminating compounds responsible for the unique chemical fingerprint of Riwaka™, which was dominated by terpenoids. researchgate.netmdpi.com

Table 4: Application of Chemometrics in New Zealand Hop Cultivar Analysis

| Subject | Analytical Method | Chemometric Technique | Key Finding Related to Geranyl 2-methylbutyrate | Reference |

| Nine New Zealand Hop Cultivars | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Partial Least Squares Discriminant Analysis (PLS-DA) | Geranyl 2-methylbutyrate was identified as a key discriminating volatile compound that distinguishes the Riwaka™ cultivar from others. | researchgate.netmdpi.com |

This type of data analysis is not limited to hops. Similar chemometric approaches have been used to study the volatile profiles and key aroma compounds in beer, wine, and tea. scispace.comnih.govmdpi.com In a study on black tea processing, Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) was used, and biomarkers were selected based on their Variable Importance in the Projection (VIP) score, a measure of a variable's contribution to the model. nih.gov This approach allows researchers to sift through complex data and pinpoint the compounds, such as specific esters, that are most significantly altered during a process or that best define a product's character. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

The biosynthesis of geranyl 2-methylbutyrate (B1264701) is catalyzed by enzymes, primarily from the lipase (B570770) and alcohol acyltransferase (AAT) families. Molecular dynamics (MD) simulations allow researchers to model the dynamic behavior of these complex enzyme-substrate systems, revealing crucial details about substrate binding, conformational changes, and the factors governing catalytic efficiency and specificity.

Recent studies have focused on the enzymatic esterification of geraniol (B1671447) and butyric acid using lipases such as Eversa Transform 2.0 (a lipase from Thermomyces lanuginosus). acs.orgnih.gov MD simulations of the enzyme-substrate complex have identified key amino acid residues responsible for stabilizing the substrates within the active site. For instance, in the T. lanuginosus lipase, the residue Tyr21 has been shown to orient the butyric acid molecule towards the nucleophilic serine (Ser146) through hydrogen bonding, a critical step for the reaction to proceed. acs.org The hydrophobic carbon chain of butyric acid is further stabilized by interactions with residues like Ile94, Leu154, and Phe265. acs.org

| Substrate | Interacting Residue | Type of Interaction | Role |

|---|---|---|---|

| Butyric Acid | Tyr21 | Hydrogen Bond | Orientation towards catalytic serine |

| Butyric Acid | Ile94 | Hydrophobic | Stabilization of carbon chain |

| Butyric Acid | Leu154 | Hydrophobic | Stabilization of carbon chain |

| Butyric Acid | Phe265 | Hydrophobic | Stabilization of carbon chain |

| Geraniol | Ser146 | Covalent (Acyl-enzyme intermediate) | Nucleophilic attack |

Similarly, MD simulations of alcohol acyltransferases (AATs), such as those from strawberry (Fragaria x ananassa, SAAT) and mountain papaya (Vasconcellea pubescens, VpAAT1), provide insights into substrate specificity. plos.orgtandfonline.comacs.org These simulations show that substrates like alcohols and acyl-CoAs must navigate a solvent channel to reach the deeply buried active site. tandfonline.comacs.org The size and shape of this channel, as revealed by MD studies, differ between enzymes and are a major determinant of their preference for certain substrates. For example, the larger solvent channel in the AAT from Carica papaya (CpAAT1) corresponds to its higher selectivity for larger acyl-CoA substrates compared to VpAAT1. tandfonline.com The stability of the enzyme's active site conformation is also critical for its catalytic activity. nih.gov

Quantum Chemical Studies of Reaction Mechanisms

For the enzymatic synthesis of geranyl butyrate, a hybrid approach combining Quantum Mechanics/Molecular Mechanics (QM/MM) has been particularly insightful. acs.orgnih.gov In this method, the reactive core of the system (the substrates and the catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. acs.org

A QM/MM study of the geranyl butyrate synthesis catalyzed by T. lanuginosus lipase elucidated the two-step reaction mechanism:

Acylation: The catalytic serine (Ser146) attacks the butyric acid, forming a tetrahedral intermediate which then collapses to create an acyl-enzyme complex and release a water molecule.

Deacylation: The geraniol molecule then attacks the acyl-enzyme complex, leading to a second tetrahedral intermediate that resolves into the final product, geranyl butyrate, and regenerates the free enzyme.

The calculations revealed that the nucleophilic attack by geraniol during the deacylation step is the rate-limiting step for the entire catalytic cycle, with a calculated free energy barrier of 14.0 kcal/mol. nih.gov DFT studies on lipase-catalyzed reactions also highlight the crucial role of the catalytic triad (B1167595) (typically Asp-His-Ser), where the histidine residue acts as a general base, accepting a proton from the serine to increase its nucleophilicity. nih.govresearchgate.net

| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Acylation | Formation of the acyl-enzyme intermediate | Lower than deacylation | Fast initial step |

| Deacylation | Nucleophilic attack by geraniol on the acyl-enzyme complex | 14.0 | Rate-limiting step |

Predictive Modeling of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a flavor compound like geranyl 2-methylbutyrate is intrinsically linked to its physicochemical properties. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to correlate a molecule's structural or physicochemical descriptors with its activity or properties. chimia.chmdpi.com

QSAR models have been developed to predict the biological activities of terpenoids and their ester derivatives. researchgate.netnih.govresearchgate.net These models use calculated molecular descriptors (e.g., geometric, electronic, and topological) to forecast activities such as toxicity or analgesic effects. For instance, a study on terpenoid toxicity against Vibrio fischeri found that toxicity was primarily attributed to geometric descriptors like asphericity and electronic descriptors like the maximum partial charge on a carbon atom. nih.govresearchgate.net The general trend observed was that the toxicity of terpenoids followed the order: alcohol > aldehyde ~ ketone > ester > hydrocarbons, suggesting that geranyl 2-methylbutyrate would be less toxic than its precursor, geraniol. nih.govresearchgate.net

| Descriptor Type | Example Descriptor | Predicted Property/Activity |

|---|---|---|

| Geometric | Asphericity | Toxicity |

| Electronic | Zefirov's partial charge (PC) | Toxicity |

| Physicochemical | LogP (Octanol-water partition coefficient) | Flavor-protein binding |

| Topological | Molecular connectivity indices | Flavor release |

In the context of flavor science, QSPR models are particularly relevant for predicting how a compound will behave in a food matrix. Models have been developed to predict the binding affinity of flavor compounds to food proteins, which significantly impacts flavor release and perception. acs.orgdntb.gov.ua These models often show that properties like hydrophobicity (represented by LogP) and molecular size are key predictors of binding. The interaction of geranyl 2-methylbutyrate with proteins in a food system, which dictates its aroma profile, can therefore be predicted using such computational models. Furthermore, online predictive tools like PASS (Prediction of Activity Spectra for Substances) can be used to forecast a wide range of potential biological activities based on a compound's structure, offering a preliminary screening for new pharmacological applications. almazovcentre.ru

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying geranyl 2-methylbutyrate in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary methods. GC-MS retention indices (RI) and mass spectral fragmentation patterns are critical for identification. For example, geranyl 2-methylbutyrate was detected in Synedrella nodiflora essential oils using RI (1562) and MS data, with structural confirmation via -NMR . Similar esters (e.g., methyl 2-methylbutyrate) can be analyzed using reference spectra (e.g., MassBank accession MSBNK-Fac_Eng_Univ_Tokyo-JP007084) .

Q. What is the standard protocol for synthesizing geranyl 2-methylbutyrate with high purity?

- Methodological Answer : Enzymatic esterification using lipases (e.g., Nigella sativa lipase) under optimized conditions yields >95% purity. Key parameters include:

- Time : 48 hours at 37°C for maximal conversion .

- Catalyst : Immobilized enzymes like Novozyme 435 or Candida antarctica lipase B (Cal-B PU) improve reaction efficiency .

- Purity Validation : Confirm via refractive index (1.457–1.466 at 20°C) and GC purity testing (>95%) .

Q. How is geranyl 2-methylbutyrate detected in natural plant extracts?

- Methodological Answer : Use hydrodistillation or solvent extraction followed by GC-MS. In Synedrella nodiflora, geranyl 2-methylbutyrate constituted 0.4–1.7% of root/stem extracts, identified via RI matching and NMR . Compare retention times with synthetic standards and reference databases (e.g., NIST Chemistry WebBook) .

Q. What safety protocols are essential for handling geranyl 2-methylbutyrate in laboratory settings?

- Methodological Answer : While no specific hazards are reported , general precautions include:

- Ventilation : Use fume hoods during synthesis or handling.

- Stability Testing : Assess degradation products under varying pH/temperature using accelerated stability studies .

- Ethical Compliance : Follow institutional guidelines for chemical safety and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic synthesis yields of geranyl esters?

- Methodological Answer : Apply statistical tools like central composite rotatable design (CCRD) to isolate variables (e.g., enzyme load, solvent ratio). For geranyl butanoate, variance analysis (ANOVA) revealed catalyst type (Novozyme 435 vs. Cal-B PU) as a key factor, with p-values <0.05 indicating significant effects . Replicate studies under controlled conditions to validate reproducibility .

Q. What experimental design optimizes geranyl 2-methylbutyrate synthesis?

- Methodological Answer : A factorial design with CCRD optimizes parameters:

- Variables : Enzyme concentration (5–15% w/w), substrate molar ratio (1:1–1:3), temperature (30–50°C).

- Validation : Use response surface methodology (RSM) to predict optimal yield (96% achieved at 37°C, 1:2 molar ratio) .

Q. How do sensory evaluation methodologies ensure reliability in assessing geranyl 2-methylbutyrate’s olfactory properties?

- Methodological Answer : Conduct repeated trials with trained panels to minimize bias. For ethyl 2-methylbutyrate, Wilcoxon tests with Bonferroni correction confirmed panel consistency (p < 0.05) despite odor familiarity effects . Use double-blind protocols and reference standards (e.g., phenylethyl butyrate) for cross-validation .

Q. What genetic factors influence the production of methyl esters structurally related to geranyl 2-methylbutyrate?

- Methodological Answer : Quantitative trait locus (QTL) analysis identifies genetic markers linked to ester biosynthesis. For example, a QTL on chromosome 5D explained 21.3% of methyl 2-methylbutyrate variance in plant studies (p = 1.2e−5) . Use genome-wide association studies (GWAS) to map biosynthetic pathways.

Data Contradiction Analysis

Q. Why do enzymatic synthesis yields vary across studies using similar lipase catalysts?

- Methodological Answer : Variability arises from:

- Water Activity : Uncontrolled moisture in reaction mixtures reduces esterification efficiency .

- Immobilization Support : Polyurethane (PU)-immobilized Cal-B lipase outperforms free enzymes due to enhanced stability .

- Statistical Artifacts : Small sample sizes (<30 replicates) may inflate variance; use power analysis to determine adequate n-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.